molecular formula C21H26BrNO5 B3999907 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid

Cat. No.: B3999907
M. Wt: 452.3 g/mol
InChI Key: CCJSQDLPRQVQTD-UHFFFAOYSA-N
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Description

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to a piperidine ring through a butyl chain, with oxalic acid as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.

    Formation of 1-Bromonaphthalen-2-yl Ether: 1-Bromonaphthalene is reacted with butanol to form 1-bromonaphthalen-2-yl ether.

    Coupling with Piperidine: The ether is then coupled with piperidine to form 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine.

    Formation of Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the naphthalene ring.

Scientific Research Applications

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can intercalate with aromatic residues in proteins, while the piperidine ring can interact with polar or charged groups. This dual interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine is unique due to its combination of a bromonaphthalene moiety with a piperidine ring, which provides distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-[4-(1-bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO.C2H2O4/c20-19-17-9-3-2-8-16(17)10-11-18(19)22-15-7-6-14-21-12-4-1-5-13-21;3-1(4)2(5)6/h2-3,8-11H,1,4-7,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJSQDLPRQVQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid
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1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid

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